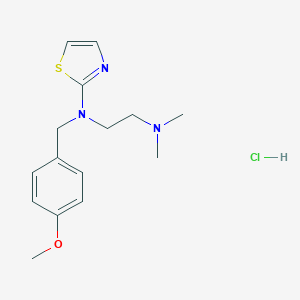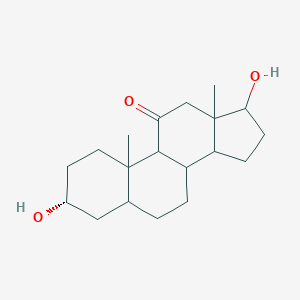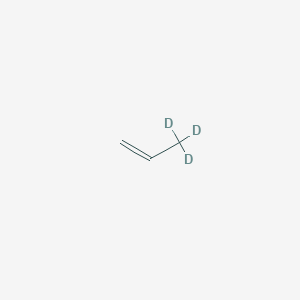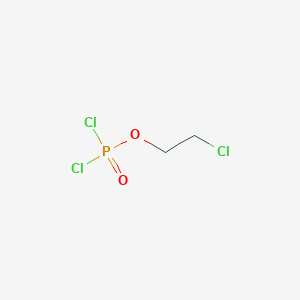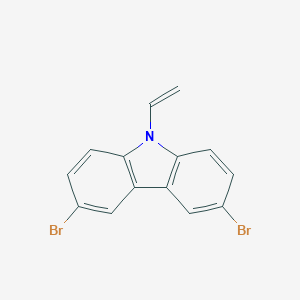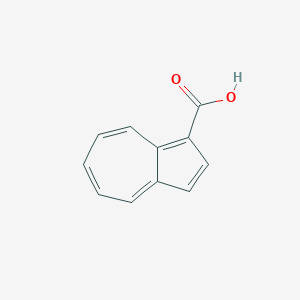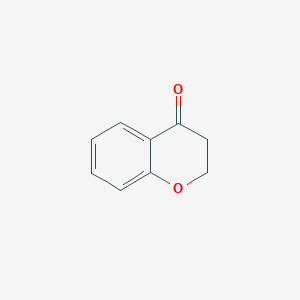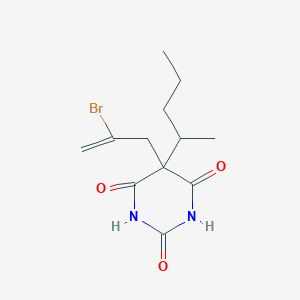
Sigmodal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sigmodal is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first synthesized in 2015 and has since been studied extensively for its unique properties. Sigmodal is a promising compound that could have a significant impact on various fields of research, including medicine and pharmacology.
Mécanisme D'action
Sigmodal works by binding to specific proteins in the body, which leads to the inhibition of their activity. The compound has been shown to target various enzymes, including those involved in inflammation and cancer. Sigmodal is a potent inhibitor of these enzymes, which makes it a promising candidate for drug development.
Effets Biochimiques Et Physiologiques
Sigmodal has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models, which suggests that it could be used to treat inflammatory diseases. Sigmodal has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Sigmodal has several advantages for lab experiments, including its high potency and specificity. It is also a synthetic molecule, which means that it can be easily synthesized in large quantities. However, one limitation of Sigmodal is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Orientations Futures
There are several future directions for research on Sigmodal. One potential application is in the development of new drugs for inflammatory diseases. Sigmodal has been shown to have potent anti-inflammatory effects, which could make it a promising candidate for drug development. Another potential application is in the development of new anticancer agents. Sigmodal has been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent. Further research is needed to fully understand the potential of Sigmodal in these and other areas of research.
Conclusion:
Sigmodal is a synthetic molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its unique properties, including its ability to inhibit specific enzymes and reduce inflammation. Sigmodal has several advantages for lab experiments, including its high potency and specificity. However, its long-term effects on the body are not yet fully understood. Further research is needed to fully understand the potential of Sigmodal in various fields of research, including medicine and pharmacology.
Méthodes De Synthèse
Sigmodal is synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The process involves the reaction of two different chemicals, which results in the formation of Sigmodal. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Sigmodal has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. Sigmodal has also been studied for its ability to inhibit specific enzymes, which could have therapeutic implications for various diseases.
Propriétés
Numéro CAS |
1216-40-6 |
|---|---|
Nom du produit |
Sigmodal |
Formule moléculaire |
C12H17BrN2O3 |
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
5-(2-bromoprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
ZGVCLZRQOUEZHG-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |
Autres numéros CAS |
1216-40-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



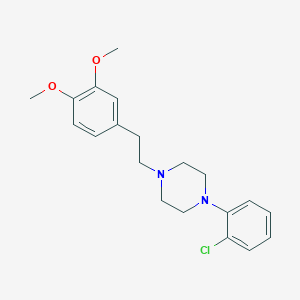
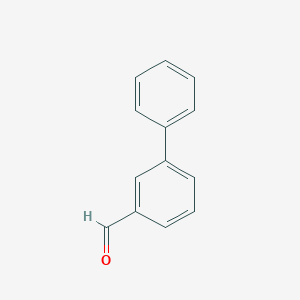
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
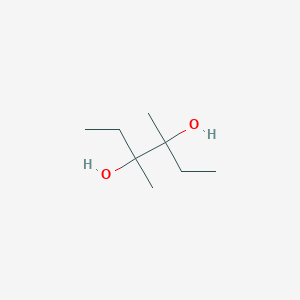
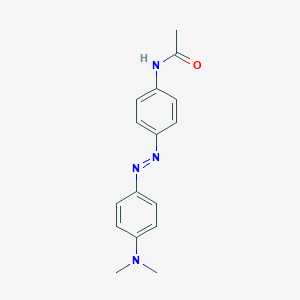
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)

